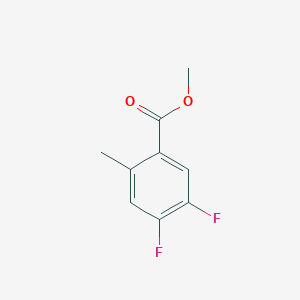

Methyl 4,5-difluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4,5-difluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOGLSZAOXRKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4,5-difluoro-2-methylbenzoate

Introduction

Methyl 4,5-difluoro-2-methylbenzoate, with the CAS Number 1245515-60-9, is a fluorinated aromatic ester that holds significant promise as a versatile building block in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1] The strategic placement of two fluorine atoms on the benzene ring, coupled with a methyl group and a methyl ester functionality, imparts unique electronic and steric properties to the molecule. These characteristics can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of larger molecules into which it is incorporated.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral characteristics, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and comparison with related compounds.

| Property | Value | Source |

| CAS Number | 1245515-60-9 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Predicted to be a solid or liquid at room temperature | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

The precursor, 4,5-difluoro-2-methylbenzoic acid (CAS 183237-86-7), is an off-white powder with a melting point of 119-121°C.[3]

Synthesis and Purification

This compound is most commonly synthesized through the Fischer esterification of its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.[4][5] This method is widely used for the preparation of esters from carboxylic acids and alcohols due to its reliability and relatively straightforward procedure.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4,5-difluoro-2-methylbenzoic acid and methanol.

Materials:

-

4,5-difluoro-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methylbenzoic acid in an excess of anhydrous methanol. A typical molar ratio would be 1:10 to 1:20 of acid to alcohol to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Typically, 3-5 mol% relative to the carboxylic acid is sufficient. The addition of the strong acid is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: A representative workflow for the synthesis of this compound.

Spectral Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following analysis is based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | Doublet of doublets (dd) | 1H | Ar-H | Aromatic proton ortho to the ester group, showing coupling to the adjacent fluorine and the other aromatic proton. |

| ~7.0 - 7.3 | Doublet of doublets (dd) | 1H | Ar-H | Aromatic proton meta to the ester group, showing coupling to two adjacent fluorine atoms. |

| ~3.9 | Singlet (s) | 3H | -OCH₃ | Methyl protons of the ester group. |

| ~2.5 | Singlet (s) | 3H | Ar-CH₃ | Methyl protons attached to the aromatic ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O | Carbonyl carbon of the ester. |

| ~145 - 160 (d) | C-F | Aromatic carbons directly bonded to fluorine, appearing as doublets due to C-F coupling. |

| ~115 - 135 | Ar-C | Other aromatic carbons. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~15 - 20 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds:[6][7]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -110 to -140 | Multiplet | Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the adjacent aromatic protons and to each other. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000 - 3100 | C-H | Aromatic C-H stretch |

| ~2850 - 2960 | C-H | Aliphatic C-H stretch (methyl groups) |

| ~1720 - 1740 | C=O | Ester carbonyl stretch |

| ~1600, ~1480 | C=C | Aromatic C=C stretch |

| ~1200 - 1300 | C-O | Ester C-O stretch |

| ~1100 - 1250 | C-F | Aryl-F stretch |

Reactivity and Synthetic Utility

This compound is a valuable intermediate for further chemical transformations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. chem-casts.com [chem-casts.com]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4,5-difluoro-2-methylbenzoate (CAS 1245515-60-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

Methyl 4,5-difluoro-2-methylbenzoate, bearing the CAS number 1245515-60-9, represents a specialized building block within the expansive field of organic synthesis. Its unique trifunctional substitution pattern—two fluorine atoms, a methyl group, and a methyl ester on a benzene ring—renders it a molecule of significant interest for the construction of complex chemical architectures. This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data to offer insights into its properties, synthesis, and applications. It is important to note, however, that while the significance of this intermediate is clear from its role in the synthesis of pharmaceuticals and agrochemicals, detailed, publicly available experimental data, particularly spectroscopic analyses, remains limited. This guide will, therefore, focus on the established chemistry of its precursor and analogous structures to provide a robust and scientifically grounded resource.

Core Molecular Attributes and Physicochemical Properties

This compound is a derivative of benzoic acid, a common scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms and a methyl group profoundly influences its electronic and steric properties, thereby dictating its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 1245515-60-9 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=C(C=C1C(=O)OC)F)F | [1] |

| InChI Key | XDOGLSZAOXRKPK-UHFFFAOYSA-N | [1] |

Table 1: Key identifiers and molecular properties of this compound.

The presence of two fluorine atoms on the aromatic ring is a key feature. Fluorine's high electronegativity can significantly alter the acidity of nearby protons and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. Furthermore, the strategic placement of fluorine can block metabolic pathways, a desirable trait in drug design, leading to improved pharmacokinetic profiles.[3]

Synthesis and Mechanistic Considerations

Synthesis of the Precursor: 4,5-Difluoro-2-methylbenzoic Acid

The synthesis of 4,5-difluoro-2-methylbenzoic acid (CAS 183237-86-7) is a critical first step.[4][5] A plausible and documented synthetic route involves a multi-step process that leverages readily available starting materials.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid (Conceptual)

This protocol is based on analogous syntheses and established organic chemistry principles.

Step 1: Acylation of a Fluorinated Toluene Derivative A suitable fluorinated toluene derivative would undergo a Friedel-Crafts acylation reaction to introduce a carbonyl group. The specific starting material and acylation agent would be chosen to yield the desired substitution pattern.

Step 2: Oxidation to the Carboxylic Acid The resulting ketone would then be oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid. The reaction conditions would need to be carefully controlled to avoid unwanted side reactions.

Step 3: Purification The crude 4,5-difluoro-2-methylbenzoic acid would be purified using standard techniques such as recrystallization or column chromatography to yield the pure carboxylic acid precursor.

Esterification to this compound

The final step in the synthesis is the esterification of 4,5-difluoro-2-methylbenzoic acid with methanol. The most common and direct method for this transformation is the Fischer-Speier esterification.

Causality Behind Experimental Choices:

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product (the ester), a large excess of the alcohol (methanol in this case) is typically used. The acid catalyst, commonly concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The removal of water as it is formed can also shift the equilibrium to favor the product.

Experimental Protocol: Fischer Esterification of 4,5-Difluoro-2-methylbenzoic Acid (Conceptual)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-difluoro-2-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation.

Caption: Conceptual workflow for the synthesis of this compound.

Predicted Spectroscopic Data and Structural Elucidation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum would provide information about the different types of protons and their neighboring atoms.

-

Aromatic Protons: Two signals would be expected in the aromatic region (typically 6.5-8.0 ppm). The fluorine atoms and the methyl group would influence their chemical shifts and coupling patterns. The proton at position 3 and the proton at position 6 would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

-

Methyl Ester Protons (-OCH₃): A sharp singlet would be expected around 3.8-4.0 ppm, corresponding to the three equivalent protons of the methyl ester group.

-

Aromatic Methyl Protons (-CH₃): A singlet would be expected around 2.3-2.6 ppm for the three protons of the methyl group attached to the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm, would correspond to the carbonyl carbon of the ester.

-

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbons directly bonded to the fluorine atoms would exhibit large C-F coupling constants, which is a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methyl group.

-

Methyl Ester Carbon (-OCH₃): A signal around 50-55 ppm would correspond to the carbon of the methyl ester group.

-

Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-25 ppm, would correspond to the carbon of the methyl group on the aromatic ring.

Predicted Infrared (IR) Spectrum

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band would be expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band would be present in the range of 1100-1300 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1400 cm⁻¹ would indicate the presence of carbon-fluorine bonds.

-

Aromatic C=C Stretch: Medium to weak absorption bands would appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Absorption bands for aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (186.16).

-

Key Fragmentation Patterns: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak. The presence of the fluorinated and methylated aromatic ring would also lead to characteristic fragmentation patterns.

Applications in Research and Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties.[3]

-

Pharmaceuticals: The difluoro-methyl-substituted phenyl ring is a valuable pharmacophore. The fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate to its target protein. This intermediate can be used in the synthesis of a variety of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and central nervous system agents.[3]

-

Agrochemicals: In the agrochemical industry, fluorinated compounds are often used to develop new herbicides, insecticides, and fungicides with improved efficacy and selectivity. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents.

-

Materials Science: The incorporation of fluorine atoms into organic materials can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties. This intermediate could be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials.

Caption: Key application areas of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers indicates that it should be handled with care. The hazard statements associated with this compound include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While the lack of extensive, publicly available experimental data presents a challenge, a solid understanding of its structure and the chemistry of its precursors allows for a confident prediction of its properties and reactivity. As the demand for novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, it is likely that more detailed information on this and similar building blocks will become available. This guide serves as a foundational resource for researchers and scientists, providing a logical framework for understanding and utilizing this valuable synthetic tool.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

University of Buffalo Department of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). 4,5-difluoro-2-methylbenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link]

-

Chegg.com. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from [Link]

-

Chemcasts. (n.d.). 4,5-Difluoro-2-methylbenzoic acid (CAS 183237-86-7) Properties. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Significance of Methyl 4,5-difluoro-2-methylbenzoate

This guide provides a comprehensive technical overview of Methyl 4,5-difluoro-2-methylbenzoate, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, a validated synthesis protocol, and the rationale behind its growing importance in medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] The judicious placement of fluorine atoms can influence metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing the therapeutic potential of a drug candidate.[1][2] this compound is a versatile building block that embodies this principle, offering a unique combination of steric and electronic features for the synthesis of novel bioactive compounds.[3] This guide will serve as a technical resource for understanding and utilizing this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1245515-60-9) possesses a strategically substituted benzene ring that is key to its utility. The ortho-methyl group introduces steric hindrance that can influence the conformation of the molecule and its interactions with biological targets.[4][5][6] The vicinal fluorine atoms at the 4 and 5 positions create a strong dipole moment and significantly alter the electronic nature of the aromatic ring.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1245515-60-9 | Internal Data |

| Molecular Formula | C₉H₈F₂O₂ | Internal Data |

| Molecular Weight | 186.16 g/mol | Internal Data |

| Appearance | Off-white to white crystalline solid (Predicted) | Internal Data |

| Melting Point | Not available | Internal Data |

| Boiling Point | Not available | Internal Data |

| Storage | Sealed in dry, 2-8°C | Internal Data |

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ortho-methyl protons, and the ester methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the ortho-methyl group.

Table 2: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Ar-H (Position 3) | 7.0 - 7.2 | Doublet of doublets (dd) | J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 8-9 Hz | This proton is coupled to the adjacent aromatic proton and the fluorine at position 4. |

| Ar-H (Position 6) | 7.6 - 7.8 | Doublet of doublets (dd) | J(H,F) ≈ 6-8 Hz, J(H,H) ≈ 8-9 Hz | This proton is coupled to the adjacent aromatic proton and the fluorine at position 5. |

| -OCH₃ (Ester) | ~ 3.9 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |

| -CH₃ (Aromatic) | ~ 2.5 | Singlet (s) | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the influence of the fluorine atoms, which will cause splitting of the signals for the carbon atoms to which they are attached and for adjacent carbons due to C-F coupling.[10]

Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Rationale |

| C=O (Ester) | 165 - 168 | No | Typical range for an ester carbonyl. |

| C-F (Position 4) | 150 - 155 | ¹J(C,F) ≈ 240-250 Hz | Large one-bond coupling constant. |

| C-F (Position 5) | 145 - 150 | ¹J(C,F) ≈ 240-250 Hz | Large one-bond coupling constant. |

| C-CH₃ (Position 2) | 135 - 140 | ³J(C,F) ≈ 3-5 Hz | Three-bond coupling to F at position 4. |

| C-COOCH₃ (Position 1) | 125 - 130 | ³J(C,F) ≈ 3-5 Hz | Three-bond coupling to F at position 5. |

| C-H (Position 3) | 118 - 122 | ²J(C,F) ≈ 20-25 Hz | Two-bond coupling to F at position 4. |

| C-H (Position 6) | 115 - 120 | ²J(C,F) ≈ 20-25 Hz | Two-bond coupling to F at position 5. |

| -OCH₃ (Ester) | ~ 52 | No | Typical chemical shift for a methyl ester carbon. |

| -CH₃ (Aromatic) | ~ 18 | No | Typical chemical shift for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the ester, the C-F bonds, and the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~ 1730-1715 | Strong | C=O stretching (ester) |

| ~ 1600, 1500, 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~ 1300-1100 | Strong | C-F stretching |

| ~ 1250-1000 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 155, and the loss of the entire ester group (-COOCH₃, 59 Da) to give a fragment at m/z 127.

Synthesis Protocol: Fischer Esterification

This compound is readily synthesized from its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid, via a Fischer esterification reaction.[11] The presence of the ortho-methyl group can introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered benzoic acids.[1][4][12] Therefore, the use of an excess of the alcohol (methanol) and a strong acid catalyst is recommended to drive the equilibrium towards the product.[11]

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

4,5-Difluoro-2-methylbenzoic acid (1.0 eq)

-

Methanol (20-30 eq, anhydrous)

-

Concentrated Sulfuric Acid (0.1-0.2 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-methylbenzoic acid.

-

Add an excess of anhydrous methanol to the flask.

-

Slowly and carefully add concentrated sulfuric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4,5-difluoro substitution pattern on the benzene ring of this compound is of particular interest in medicinal chemistry. The two fluorine atoms can significantly enhance the binding affinity of a molecule to its target protein through favorable electrostatic interactions and by displacing water molecules from the binding pocket.[1] Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug.[1]

This fluorinated building block can be utilized in the synthesis of a wide range of pharmaceutical agents, including but not limited to:

-

Kinase Inhibitors: The difluorophenyl moiety is a common feature in many kinase inhibitors, where it can form key interactions within the ATP-binding site.

-

GPCR Ligands: The electronic properties of the difluorinated ring can be tuned to optimize interactions with G-protein coupled receptors.

-

Enzyme Inhibitors: The unique steric and electronic properties of this compound make it a valuable starting material for the design of inhibitors for various enzyme classes.

The use of benzoic acid derivatives as prodrugs is also a promising strategy, particularly in the development of new treatments for tuberculosis.[13] The ester functionality of this compound can be hydrolyzed in vivo to release the active carboxylic acid, potentially improving cell permeability and overall efficacy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique molecular structure, characterized by the presence of vicinal fluorine atoms and an ortho-methyl group, provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, a reliable synthesis protocol, and its potential applications, serving as a foundational resource for researchers in the field.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

PubChem. (n.d.). Methyl 2,4-difluorobenzoate. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]

-

Glagovich, N. (2007, July 19). Coupling of Protons with Fluorine. Retrieved from [Link]

- Wang, S. M., Alharbi, N. S., & Qin, H. L. (2019). A benzyne-mediated esterification of carboxylic acids and alcohols provides products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol. Synthesis, 51(20), 3901-3907.

-

Selective mono‐ and difluorination of benzoic acid derivatives. (n.d.). Retrieved from [Link]

- Emsley, J. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Difluoro-2-methylbenzoic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

-

Esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

- Amore, K. M., & Leadbeater, N. E. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

- Lutjen, A. B., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5483-5492.

- Newman, M. S., & Fones, W. S. (1947). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 12(4), 529-533.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Stenutz, R. (n.d.). 4,5-difluoro-2-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Importance of Benzoic Acid Derivatives in Chemical Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video]. Retrieved from [Link]

-

Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

NIST. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 2,4-DIFLUOROBENZOATE. Retrieved from [Link]

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). Heliyon, 9(9), e19632.

-

PubChem. (n.d.). Methyl 3,5-difluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Pharmaceuticals, 15(9), 1124.

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Methyl 3,4-difluorobenzoate 97 369-25-5 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 4,5-difluoro-2-methylbenzoate

Abstract

This technical guide provides an in-depth exploration of a robust and scientifically validated synthetic pathway for Methyl 4,5-difluoro-2-methylbenzoate, a key fluorinated building block in modern medicinal and agrochemical research.[1][2][3] The narrative focuses on a multi-step synthesis commencing from the commercially available precursor, 4,5-difluoro-2-methylaniline. Core transformations, including diazo-tization, a Sandmeyer cyanation reaction, nitrile hydrolysis, and final esterification, are discussed in detail. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations that govern each experimental choice.

Introduction: The Strategic Importance of Fluorinated Benzoates

Fluorinated aromatic compounds are of paramount importance in the landscape of modern drug discovery. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 1245515-60-9) exemplifies a versatile scaffold, combining the benefits of fluorine substitution with a reactive methyl ester handle, making it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] This guide delineates a logical and efficient pathway to this compound, emphasizing safety, scalability, and mechanistic understanding.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward final step: the esterification of its corresponding carboxylic acid. This approach establishes 4,5-difluoro-2-methylbenzoic acid (CAS 183237-86-7) as the pivotal intermediate.[2][4][5]

The synthesis of this key acid intermediate can be efficiently approached from 4,5-difluoro-2-methylaniline (CAS 875664-57-6), a readily available starting material.[6][7] The proposed forward synthesis leverages a classic and reliable sequence of aromatic transformations.

Caption: Retrosynthetic pathway for this compound.

This pathway is advantageous due to the high-yielding and well-documented nature of each transformation, providing a clear and reproducible route from a simple aniline to the final ester product.

Synthesis of Key Intermediate: 4,5-Difluoro-2-methylbenzoic Acid

The core of this synthesis lies in the three-step conversion of 4,5-difluoro-2-methylaniline to 4,5-difluoro-2-methylbenzoic acid. This process hinges on the transformation of the amino group into a carboxylic acid via a diazonium salt intermediate.

Step 1: Diazotization of 4,5-Difluoro-2-methylaniline

The journey begins with the conversion of the primary aromatic amine into a diazonium salt. This reaction is a cornerstone of aromatic chemistry, providing a versatile intermediate for a wide range of subsequent substitutions.[8][9]

Causality of Experimental Choices:

-

Reagents: Sodium nitrite (NaNO₂) is the standard reagent for generating nitrous acid (HNO₂) in situ when combined with a strong mineral acid like hydrochloric acid (HCl).

-

Temperature: The reaction is conducted at low temperatures (0–5 °C). This is critical because aryl diazonium salts are thermally unstable and can decompose, potentially explosively at higher temperatures, or undergo unwanted side reactions.[10] The low temperature ensures the diazonium salt remains in solution for the subsequent step.

Caption: Workflow for the diazotization of the starting aniline.

Step 2: Sandmeyer Cyanation

With the diazonium salt prepared, the next objective is to replace the diazonium group (-N₂⁺) with a nitrile (-CN). The Sandmeyer reaction is the classic and most effective method for this transformation, utilizing a copper(I) salt as a catalyst.[11][12]

Causality of Experimental Choices:

-

Catalyst: Copper(I) cyanide (CuCN) is the specific reagent for cyanation. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[11] The aryl radical then reacts with the cyanide bound to the copper, yielding the benzonitrile and regenerating the copper(I) catalyst.

-

Self-Validation: The reaction progress is marked by the vigorous evolution of nitrogen gas, providing a clear visual cue that the transformation is proceeding. Completion can be monitored using Thin Layer Chromatography (TLC).

Step 3: Hydrolysis of 4,5-Difluoro-2-methylbenzonitrile

The final step in forming the key acid intermediate is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions on the activated aromatic ring.

Causality of Experimental Choices:

-

Conditions: Heating the nitrile in an aqueous solution of a strong base, such as sodium hydroxide (NaOH), initially forms the sodium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate to precipitate the desired 4,5-difluoro-2-methylbenzoic acid.

-

Purification: The product is typically a solid and can be purified effectively by recrystallization, yielding a high-purity intermediate ready for the final esterification step.

Final Synthesis Step: Fischer Esterification

The conversion of 4,5-difluoro-2-methylbenzoic acid to its methyl ester is most commonly and efficiently achieved via Fischer esterification.[13][14] This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices:

-

Reagents: Methanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Catalyst: A catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[15] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Reaction Control: The reaction is typically heated to reflux to increase the reaction rate. The process is self-validating as the formation of the ester can be monitored by TLC, observing the disappearance of the more polar carboxylic acid spot and the appearance of the less polar ester spot.

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Diazotization | 4,5-Difluoro-2-methylaniline, NaNO₂, HCl | 0–5 °C, Aqueous |

| 2 | Sandmeyer Cyanation | Diazonium Salt, CuCN | 60–70 °C, Aqueous |

| 3 | Nitrile Hydrolysis | 4,5-Difluoro-2-methylbenzonitrile, NaOH | Reflux, then Acidification |

| 4 | Fischer Esterification | 4,5-Difluoro-2-methylbenzoic acid, Methanol, H₂SO₄ | Reflux |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 5.1: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4,5-difluoro-2-methylaniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 30 minutes at this temperature. The formation of the diazonium salt solution is now complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and heat to 60 °C.

-

Carefully add the cold diazonium salt solution from the previous step to the hot cyanide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to 70-80 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product (4,5-difluoro-2-methylbenzonitrile) with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Hydrolysis: Remove the solvent under reduced pressure. To the crude nitrile, add a 20% aqueous solution of sodium hydroxide (4.0 eq) and heat to reflux for 4-6 hours, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and acidify to pH ~2 with concentrated HCl. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude 4,5-difluoro-2-methylbenzoic acid can be purified by recrystallization from an ethanol/water mixture.

Protocol 5.2: Synthesis of this compound

-

Esterification: In a round-bottom flask, dissolve the purified 4,5-difluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution.

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. 4,5-difluoro-2-methylbenzoic acid [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. 875664-57-6 | 4,5-Difluoro-2-methylaniline - Alachem Co., Ltd. [alachem.co.jp]

- 7. scbt.com [scbt.com]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. scienceinfo.com [scienceinfo.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 14. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Advantage of Methyl 4,5-difluoro-2-methylbenzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[1][2][3] It is estimated that approximately 20% of all recently marketed pharmaceuticals contain at least one fluorine atom, a testament to its significant role in enhancing drug-like properties.[4] Within this context, fluorinated aromatic compounds, such as derivatives of benzoic acid, have emerged as particularly valuable building blocks for the synthesis of complex and potent therapeutic agents.[5][6]

This technical guide focuses on a key exemplar of this class: Methyl 4,5-difluoro-2-methylbenzoate . We will delve into the synthetic utility of this versatile starting material, explore the causality behind its application in drug discovery programs, and provide a detailed, field-proven protocol for its conversion into a key intermediate for a clinical-stage oncology drug.

Physicochemical Properties and Synthetic Rationale

This compound is a trifunctional building block offering a unique combination of reactive handles and modulating substituents. The strategic placement of its functional groups provides a compelling rationale for its use in medicinal chemistry.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₉H₈F₂O₂ | Provides a compact, low molecular weight starting point. |

| Molecular Weight | 186.16 g/mol | Favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |

| CAS Number | 1245515-60-9 | Unique identifier for sourcing and regulatory purposes.[7] |

| Appearance | Off-white to white solid | Standard physical state for a chemical intermediate. |

| Storage | Sealed in dry, 2-8°C | Indicates good stability under standard laboratory conditions.[7] |

The key to its utility lies in the interplay of its three core components:

-

The Methyl Ester: This group serves as a readily transformable handle. It can be hydrolyzed to the corresponding carboxylic acid, which is then poised for a variety of coupling reactions, most notably amide bond formation.[2] This is a fundamental transformation in the synthesis of a vast number of pharmaceuticals.

-

The Ortho-Methyl Group: The methyl group at the 2-position provides steric influence and can modulate the conformation of the molecule. This can be crucial for achieving selective binding to a biological target.

-

The Vicinal Difluoro Substituents: The fluorine atoms at the 4- and 5-positions are the most impactful features. Their strong electron-withdrawing nature can significantly alter the pKa of the corresponding carboxylic acid, influencing its reactivity and the binding characteristics of its derivatives. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often protecting adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an extended in-vivo half-life of the final drug molecule.[1]

Core Application: A Case Study in the Synthesis of Belvarafenib (HM95573)

A prime example of the strategic application of this compound is in the synthesis of Belvarafenib (HM95573) , a potent and selective RAF kinase inhibitor that has been investigated for the treatment of various cancers. The core of Belvarafenib's structure is a substituted pyrazole, and the synthesis of a key pyrazole intermediate leverages 4,5-difluoro-2-methylbenzoic acid (the hydrolyzed form of the title compound).

The following workflow outlines the critical steps in the synthesis of a key pyrazole intermediate, starting from 4,5-difluoro-2-methylbenzoic acid.

Caption: Synthetic workflow from 4,5-difluoro-2-methylbenzoic acid to a key Belvarafenib intermediate.

Experimental Protocols

The following protocols are derived from established synthetic methodologies for amide bond formation and are analogous to the transformations described in the patent literature for the synthesis of Belvarafenib precursors.

Protocol 1: Hydrolysis of this compound

This initial step converts the commercially available ester to the necessary carboxylic acid.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Saponification: Add lithium hydroxide (LiOH, ~2.0 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Acidify the reaction mixture to pH ~2-3 with aqueous HCl (e.g., 1M).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield 4,5-difluoro-2-methylbenzoic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling to form N-(pyrimidin-5-yl)-4,5-difluoro-2-methylbenzamide

This protocol details the crucial amide bond formation, a key step in constructing the core of many kinase inhibitors.

-

Reactant Preparation: To a solution of 4,5-difluoro-2-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).

-

Acid Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Add 5-aminopyrimidine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄.

-

-

Purification: Filter the drying agent and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure N-(pyrimidin-5-yl)-4,5-difluoro-2-methylbenzamide.

Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.

Conclusion: A Versatile and Indispensable Building Block

This compound, and its corresponding carboxylic acid, represent more than just another chemical intermediate. They are the embodiment of a successful strategy in modern medicinal chemistry: the use of fluorination to impart desirable drug-like properties. The strategic positioning of the fluoro, methyl, and ester groups provides a trifecta of functionality that allows for efficient and controlled synthesis of complex molecular architectures. The successful application of this building block in the synthesis of a clinical-stage kinase inhibitor like Belvarafenib underscores its value and proven utility. For researchers and scientists in drug development, understanding the rationale and application of such key intermediates is paramount to the successful and efficient discovery of the next generation of therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Njardarson, J. T. (2018). Top 200 Pharmaceutical Products by Worldwide Sales in 2017. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Difluoro-2-methylbenzoic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 4,5-Difluoro-2-methylbenzoic Acid is Crucial for Drug Discovery. Retrieved from [Link]

- Hanmi Pharmaceutical Co., Ltd. (2016). Pyrazole derivatives and use thereof. U.S. Patent No. 9,499,511 B2. Washington, DC: U.S.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

- Google Patents. (n.d.). US7230025B2 - Pyrazole derivatives.

-

Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

MDPI. (2021). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 26(11), 3192. [Link]

Sources

- 1. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 4. US7256209B2 - Pyrazole derivatives and diabetic medicine containing them - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Strategic Role of Methyl 4,5-difluoro-2-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties. The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] These modifications often translate into enhanced pharmacokinetic and pharmacodynamic profiles, leading to more effective and safer therapeutics. This guide delves into the specific role and application of a key fluorinated building block, Methyl 4,5-difluoro-2-methylbenzoate , in the synthesis of advanced therapeutic agents, with a particular focus on its utility in the development of kinase inhibitors.

Physicochemical Properties and Structural Features of this compound

This compound is a substituted aromatic ester with the chemical formula C₉H₈F₂O₂. Its structure features a benzene ring substituted with two fluorine atoms at the 4 and 5 positions, a methyl group at the 2 position, and a methyl ester group at the 1 position. This unique arrangement of substituents imparts specific physicochemical properties that are highly advantageous in drug design.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 4,5-Difluoro-2-methylbenzoic acid |

| CAS Number | 1245515-60-9 | 183237-86-7 |

| Molecular Formula | C₉H₈F₂O₂ | C₈H₆F₂O₂ |

| Molecular Weight | 186.16 g/mol | 172.13 g/mol |

| Appearance | Not explicitly available; likely a solid | Off-white to white crystalline powder |

| Melting Point | Not explicitly available | 119-121 °C |

| Boiling Point | Not explicitly available | Not explicitly available |

| Solubility | Soluble in common organic solvents | Soluble in many organic solvents |

The presence of two fluorine atoms on the aromatic ring significantly alters the electronic distribution of the molecule. The strong electron-withdrawing nature of fluorine can:

-

Modulate the acidity of the corresponding carboxylic acid , influencing its interaction with biological targets.

-

Enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Increase lipophilicity , which can improve membrane permeability and cellular uptake.

-

Promote favorable interactions with protein targets through the formation of hydrogen bonds or other non-covalent interactions.

The methyl group at the ortho position to the ester provides steric hindrance that can influence the conformation of the molecule and its derivatives, potentially locking it into a bioactive conformation.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically starts from its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid. A general and reliable method for its preparation is through Fischer esterification.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4,5-difluoro-2-methylbenzoic acid via Fischer esterification.

Materials:

-

4,5-Difluoro-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed.

-

Brine Wash: Wash the organic layer with brine to remove any remaining aqueous contaminants.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Diagram: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

The Role of this compound as a Key Building Block in Medicinal Chemistry

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a common linkage in many drug molecules.

Case Study: Synthesis of EGFR Degraders

Recent patent literature discloses the use of this compound in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) degraders.[1][2][3] These molecules are designed to not only inhibit the kinase activity of EGFR but also to induce its degradation, offering a potential advantage over traditional inhibitors in overcoming drug resistance.

General Synthetic Strategy:

The synthesis of these EGFR degraders often involves the following key steps:

-

Hydrolysis of the Ester: The methyl ester of this compound is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield 4,5-difluoro-2-methylbenzoic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine fragment using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride). This amine fragment typically contains the warhead that binds to the EGFR kinase domain and a linker connected to a ligand for an E3 ubiquitin ligase.

Diagram: General Synthetic Pathway for Kinase Inhibitors

Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.

Experimental Protocol: Amide Coupling of 4,5-Difluoro-2-methylbenzoic Acid

Objective: To form an amide bond between 4,5-difluoro-2-methylbenzoic acid and a primary or secondary amine.

Materials:

-

4,5-Difluoro-2-methylbenzoic acid

-

Amine (primary or secondary)

-

HATU or T3P (or other suitable coupling reagent)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Lithium chloride (optional, to improve solubility)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-difluoro-2-methylbenzoic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous DMF or DCM.

-

Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

-

Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While specific experimental spectra for the title compound are not widely published, predicted data and analysis of similar structures can provide valuable guidance.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.0 - 7.5 | m | 2H | Ar-H |

| Methoxy-H | ~3.9 | s | 3H | -OCH₃ |

| Methyl-H | ~2.5 | s | 3H | Ar-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~165 | C=O |

| Aromatic (C-F) | 145 - 155 (d, JCF) | C-F |

| Aromatic | 115 - 135 | Ar-C |

| Methoxy | ~52 | -OCH₃ |

| Methyl | ~20 | Ar-CH₃ |

(Note: Predicted chemical shifts are estimates and may vary from experimental values. 'd' denotes a doublet due to C-F coupling, and 'm' denotes a multiplet.)

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a sterically influential methyl group, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. As demonstrated in the synthesis of next-generation EGFR degraders, this intermediate facilitates the construction of complex molecular architectures with enhanced biological activity and improved pharmacokinetic profiles. The synthetic protocols outlined in this guide provide a practical framework for the preparation and utilization of this valuable compound in drug discovery and development. As the demand for more sophisticated and effective therapeutics continues to grow, the role of fluorinated intermediates like this compound is set to become even more prominent.

References

-

Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- CN118812564A - Proteolysis targeting chimera targeting egfr, and composition and application thereof. (n.d.). Google Patents.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

- CN116888108A - Novel egfr degrader. (n.d.). Google Patents.

Sources

Methyl 4,5-difluoro-2-methylbenzoate: A Versatile Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a wide array of chemical and physical properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and conformational preferences. This has led to a surge in the demand for versatile, fluorinated building blocks that can be readily integrated into complex molecular architectures. Methyl 4,5-difluoro-2-methylbenzoate has emerged as a particularly valuable reagent, offering a unique combination of reactive sites and fluorine substitution patterns that make it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is paramount for its successful application in synthesis and for the unambiguous characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1245515-60-9 | [1][2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Off-white to white crystalline solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |

Spectroscopic Data (Predicted and Comparative)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester group. The aromatic protons will exhibit splitting patterns influenced by both fluorine-proton and proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will provide key information on the carbon framework. The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine substituents.[4][5] Studies on substituted methyl benzoates have shown that the carbomethoxy and aromatic carbon chemical shifts are sensitive to the nature and position of substituents.[4][5]

-

¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and the entire ester functionality.

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the preparation of the corresponding carboxylic acid followed by its esterification.

Step 1: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid

A common route to 4,5-difluoro-2-methylbenzoic acid involves the ortho-lithiation of a suitable fluorinated toluene derivative, followed by carboxylation with carbon dioxide. However, a more scalable and industrially relevant approach utilizes a Friedel-Crafts acylation followed by hydrolysis.[6]

Workflow for the Synthesis of 4,5-Difluoro-2-methylbenzoic Acid

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-methylbenzoic Acid

-

Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent, add a Lewis acid catalyst such as anhydrous aluminum trichloride. Cool the mixture and slowly add trichloroacetyl chloride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

-

Hydrolysis: The crude acylation product is then subjected to hydrolysis under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.[6]

Step 2: Fischer Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is readily achieved through Fischer esterification, a classic acid-catalyzed reaction with an alcohol.

Workflow for Fischer Esterification

Caption: Acid-catalyzed esterification process.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-difluoro-2-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[7] The use of thionyl chloride is often preferred as it reacts with any residual water and drives the equilibrium towards the product.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of multiple reactive sites: the two fluorine atoms on the aromatic ring, which are susceptible to nucleophilic aromatic substitution, and the aromatic ring itself, which can participate in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms of this compound are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ester group. This allows for the selective displacement of one or both fluorine atoms by a variety of nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution

Caption: The addition-elimination mechanism of SNAr.

Causality in Experimental Choices for SNAr:

-